N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS No.: 1202805-22-8
Cat. No.: VC0175624
Molecular Formula: C15H24BN3O2
Molecular Weight: 289.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1202805-22-8 |
---|---|
Molecular Formula | C15H24BN3O2 |
Molecular Weight | 289.186 |
IUPAC Name | N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)11-9-17-13(18-10-11)19-12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3,(H,17,18,19) |
Standard InChI Key | AEHCJEOTWNMLFO-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CCCC3 |
Introduction
Chemical Identity and Properties
N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is characterized by several key identifiers that establish its chemical identity. The compound possesses a molecular formula of C15H24BN3O2 and a molecular weight of 289.18 g/mol . It is registered under the Chemical Abstracts Service (CAS) registry number 1202805-22-8, which serves as its unique identifier in chemical databases and literature . This compound is also known by the alternative name 2-(Cyclopentylamino)pyrimidine-5-boronic acid, pinacol ester, which describes its chemical structure in terms of functional groups .
Commercially available preparations of this compound typically offer a purity exceeding 98%, making it suitable for research applications and synthetic chemistry . The structural composition of N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can be broken down into three primary components: a pyrimidine core, a cyclopentylamino group at the 2-position, and a pinacol boronic ester group at the 5-position of the pyrimidine ring.
Parameter | Value |
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Compound Name | N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
CAS Number | 1202805-22-8 |
Molecular Formula | C15H24BN3O2 |
Molecular Weight | 289.18 g/mol |
Alternative Name | 2-(Cyclopentylamino)pyrimidine-5-boronic acid, pinacol ester |
Typical Purity | >98% |
Table 1: Key Chemical Properties of N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Structural Features and Characteristics
The molecular architecture of N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine contributes significantly to its chemical behavior and potential applications. The compound's structure encompasses several distinct functional elements that merit detailed examination.
The pyrimidine core serves as the central scaffold of the molecule, featuring a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. This aromatic heterocycle provides a rigid platform for the attachment of functional groups and contributes to the compound's ability to engage in π-stacking interactions and hydrogen bonding. The pyrimidine ring's electronic properties also influence the reactivity of attached functional groups.
At the 2-position of the pyrimidine ring, a cyclopentylamino group introduces a secondary amine linkage connecting the five-membered cyclopentyl ring to the pyrimidine scaffold. This structural feature contributes hydrophobicity to the molecule while providing a potential hydrogen bond donor through the NH group. The cyclopentyl ring's conformational flexibility may allow the molecule to adapt to various binding environments in biological systems.
Perhaps the most distinctive feature of this compound is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (boronic acid pinacol ester) at the 5-position of the pyrimidine ring. This moiety contains a boron atom connected to two oxygen atoms of the dioxaborolane ring structure and a carbon atom from the pyrimidine ring. The presence of four methyl groups on the dioxaborolane ring enhances the stability of the boronic ester while maintaining its reactivity for synthetic transformations.
Reactivity and Chemical Transformations
The reactivity profile of N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is largely defined by the presence of the boronic ester functionality, which enables participation in various synthetic transformations. The most significant reactivity feature is the ability to engage in cross-coupling reactions, particularly Suzuki-Miyaura coupling.
In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl or alkenyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This reactivity pattern enables the incorporation of the N-cyclopentylpyrimidin-2-amine fragment into more complex molecular architectures, making it a valuable building block in medicinal chemistry and materials science.
Other potential transformations include:
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Oxidation of the boronic ester to form the corresponding hydroxyl derivative
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Chan-Lam coupling with amines, phenols, or heterocycles
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Conversion to other boron species with different reactivity profiles
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Protodeboronation under specific conditions to remove the boron functionality
The amine functionality in the cyclopentylamino group could also participate in various reactions, including acylation, alkylation, or conversion to other nitrogen-containing functional groups, though such transformations would need to be compatible with the boronic ester moiety.
Structural Comparisons with Related Compounds
Understanding the relationship between N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine and structurally similar compounds provides valuable context for assessing its properties and potential applications. Several compounds bearing structural similarities have been identified in the literature.
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (CAS: 1430474-31-9) represents a close structural analogue, differing primarily in the core aromatic system—a benzene ring instead of a pyrimidine ring . This compound shares the cyclopentylamino and boronic ester functionalities but lacks the nitrogen atoms in the aromatic core. The molecular weight of this analogue is 287.2 g/mol, slightly lower than our target compound .
Another related compound is N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine, which features a different heterocyclic system (thieno[2,3-d]pyrimidine) and lacks the boronic ester functionality, instead having a phenyl substituent . This compound has a molecular weight of 295.4 g/mol and a molecular formula of C17H17N3S .
Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|
N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | Pyrimidine | Cyclopentylamino, Boronic ester | 289.18 |
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | Benzene | Cyclopentylamino, Boronic ester | 287.2 |
N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine | Thieno[2,3-d]pyrimidine | Cyclopentylamino, Phenyl | 295.4 |
Table 2: Comparison of N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine with Structurally Related Compounds
Applications in Medicinal Chemistry
The structural features of N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine suggest potential applications in medicinal chemistry and drug discovery. The pyrimidine core represents a privileged structure in pharmaceutical research, appearing in numerous bioactive compounds including nucleoside analogues, kinase inhibitors, and other therapeutic agents.
In the context of kinase inhibition, pyrimidine-based compounds have demonstrated significant activity against various kinase targets implicated in cancer and other diseases. The cyclopentylamino group could contribute to binding affinity through hydrophobic interactions with protein binding pockets, while also influencing the compound's pharmacokinetic properties. The presence of the boronic ester functionality offers opportunities for further derivatization to optimize activity or introduce additional pharmacophores.
Boronic acids and their derivatives have also shown direct biological activities, including enzyme inhibition through reversible covalent binding to active site residues such as serine, threonine, or lysine. This mechanism is exemplified by approved drugs like bortezomib, a proteasome inhibitor used in cancer treatment.
Potential therapeutic applications for N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine or its derivatives might include:
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Development of kinase inhibitors for cancer therapy
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Creation of targeted covalent inhibitors for specific enzymes
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Design of antiviral agents targeting viral replication machinery
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Exploration as scaffolds for anti-inflammatory or immunomodulatory compounds
Synthetic Applications and Chemical Utility
Beyond potential biological applications, N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine serves as a valuable synthetic intermediate due to its boronic ester functionality. This feature enables participation in various cross-coupling reactions to create more complex molecular architectures.
In Suzuki-Miyaura coupling reactions, this compound could react with aryl or alkenyl halides to form carbon-carbon bonds, incorporating the pyrimidine scaffold into larger structures. These transformations typically proceed under palladium catalysis with bases such as potassium carbonate or cesium fluoride in polar aprotic solvents.
The molecule's utility as a building block extends to:
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Library synthesis for drug discovery programs
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Preparation of functionalized materials for electronic or optical applications
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Construction of complex heterocyclic systems with potential biological activity
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Development of molecular probes for biological research
The pyrimidine core's nitrogen atoms also provide potential sites for coordination to metal centers, suggesting applications in coordination chemistry and potentially catalysis.
Research Opportunities and Future Directions
Research involving N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine presents numerous opportunities for advancing both synthetic methodology and applications development. Several promising research directions emerge from analysis of its structure and properties.
In the realm of synthetic methodology, opportunities exist for developing more efficient and selective routes to this compound and analogues. This might include exploration of new catalytic systems for borylation reactions, alternative approaches to functionalized pyrimidines, or continuous flow methods for scalable production.
Structure-activity relationship studies represent another valuable research direction, examining how modifications to the cyclopentyl ring, pyrimidine core, or boronic ester functionality affect properties and biological activities. Systematic variation of these structural elements could yield insights into optimal configurations for specific applications.
Mechanistic studies into the reactivity patterns of this compound in various transformations would contribute to fundamental understanding of organoboron chemistry and heterocyclic reactivity. Detailed analysis of reaction intermediates, kinetics, and stereochemical outcomes could inform the development of more efficient and selective synthetic methodologies.
Research Area | Potential Investigations |
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Synthetic Methodology | Novel catalytic systems, continuous flow processes, green chemistry approaches |
Structure-Activity Relationships | Systematic structural variations, biological activity screening, computational modeling |
Reaction Mechanisms | Intermediate characterization, kinetic studies, isotope labeling experiments |
Applications Development | Drug discovery, materials science, molecular probes, catalysis |
Table 3: Research Opportunities Related to N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
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